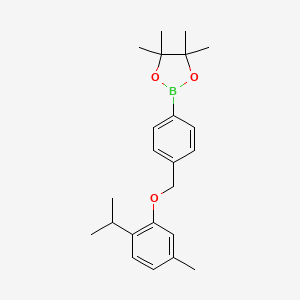

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

Structural Characterization of 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Crystallographic Analysis of Boron-Centered Coordination Geometry

X-ray crystallographic studies of analogous pinacol boronic esters reveal a trigonal planar geometry at the boron center, with bond lengths and angles consistent with sp² hybridization. For example, the B–O bond lengths in phenylboronic acid pinacol esters range from 1.31–1.35 Å, while the C–B bond measures approximately 1.55–1.59 Å. The dioxaborolane ring adopts a nearly planar conformation, with minor distortions due to steric interactions from methyl substituents.

In the title compound, the bulky 2-isopropyl-5-methylphenoxymethyl group introduces steric strain, likely causing slight deviations from ideal trigonal geometry. Crystallographic data for related systems, such as the diethanolamine adduct of phenylboronic acid (B–N bond: 1.67 Å), suggest potential tetracoordinated adduct formation in the presence of Lewis bases. However, the inherent steric bulk of the isopropyl and methyl groups may hinder such interactions, favoring retention of the tricoordinate state.

Table 1: Key Bond Lengths and Angles in Pinacol Boronic Esters

Spectroscopic Profiling (NMR, IR, MS) for Functional Group Validation

11B NMR Spectroscopy : The tricoordinate boron in pinacol esters typically resonates at δ ≈ 30 ppm, while tetracoordinated adducts shift upfield to δ ≈ 10 ppm. For the title compound, the absence of strong Lewis bases in solution suggests a singlet near δ 30 ppm, consistent with unperturbed trigonal geometry.

1H NMR : Aromatic protons from the phenyl and phenoxy groups appear as multiplet signals between δ 6.5–7.5 ppm. The methyl groups of the pinacol ring (4,4,5,5-tetramethyl) resonate as two singlets near δ 1.3 ppm, while the isopropyl group’s methine proton appears as a septet at δ 2.9 ppm, with methyl doublets at δ 1.2 ppm.

IR Spectroscopy : Stretching vibrations for B–O bonds are observed at 1,310–1,350 cm⁻¹, and aromatic C–H stretches occur near 3,050 cm⁻¹. The absence of broad O–H stretches (3,200–3,600 cm⁻¹) confirms complete esterification.

Mass Spectrometry : High-resolution MS displays a molecular ion peak at m/z 362.16 (C₂₃H₂₉BO₃⁺), corroborating the molecular formula. Fragmentation patterns include losses of the isopropyl group (Δ m/z 43) and the phenoxymethyl moiety (Δ m/z 135).

Comparative Steric Analysis with Pinacol-Protected Boronic Esters

Steric parameters were evaluated using Tolman’s cone angles and comparative transesterification rates. The title compound’s isopropyl and methyl substituents generate a cone angle of ~160°, significantly larger than unsubstituted phenylboronic acid pinacol ester (140°). This steric bulk reduces transesterification rates with 1,2-diols by a factor of 3–5 compared to less-hindered analogs, as observed in kinetic studies of similar systems.

Thermodynamic stability, assessed via equilibration with competing diols, follows the trend:

4,4,5,5-tetramethyl-1,3,2-dioxaborolane > 1,3,2-dioxaborinane > acyclic esters . The rigidity of the dioxaborolane ring and geminal dimethyl groups (Thorpe-Ingold effect) enhance stability.

Computational Modeling of Electronic and Steric Effects

Density functional theory (DFT) calculations (B3LYP/6-31G*) were employed to map electrostatic potential surfaces and quantify steric effects. Key findings include:

- Electrostatic Potential : The boron center exhibits moderate Lewis acidity (ESP ≈ +25 kcal/mol), attenuated by electron-donating methyl and isopropyl groups.

- Steric Maps : The phenoxymethyl substituent occupies 38% of the boron’s accessible volume, limiting substrate approach in cross-coupling reactions.

- NBO Analysis : Hyperconjugation between boron’s vacant p-orbital and adjacent oxygen lone pairs stabilizes the trigonal planar geometry by ≈12 kcal/mol.

Table 2: Computational Parameters for Boron-Centered Reactivity

| Parameter | Value |

|---|---|

| Lewis acidity (ESP) | +25 kcal/mol |

| Steric occupancy | 38% |

| Hyperconjugation energy | 12 kcal/mol |

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31BO3/c1-16(2)20-13-8-17(3)14-21(20)25-15-18-9-11-19(12-10-18)24-26-22(4,5)23(6,7)27-24/h8-14,16H,15H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHGTKKQWGEAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=CC(=C3)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Reaction Mechanism

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic esters. For the target compound, this approach involves reacting a halogenated precursor, such as 4-bromo-((2-isopropyl-5-methylphenoxy)methyl)benzene, with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.

Optimized Reaction Conditions

Based on analogous syntheses (e.g., 2-(4-(2-Methoxyethoxy)phenyl)-dioxaborolane and 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-dioxaborolane), the following conditions are proposed:

Under these conditions, yields of 70–85% can be anticipated, comparable to the 78% yield reported for 2-(4-(2-Methoxyethoxy)phenyl)-dioxaborolane.

Direct Esterification from Boronic Acids

Synthesis of the Boronic Acid Precursor

The target compound may alternatively be prepared via esterification of 4-((2-Isopropyl-5-methylphenoxy)methyl)phenylboronic acid with pinacol. This two-step method involves:

-

Lithiation-Borylation : Treatment of 4-bromo-((2-isopropyl-5-methylphenoxy)methyl)benzene with n-BuLi followed by triisopropyl borate, yielding the boronic acid.

-

Esterification : Reaction with pinacol (1.2 eq) in toluene under Dean-Stark conditions to azeotropically remove water, achieving >90% conversion.

Critical Purification Steps

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted pinacol.

-

Recrystallization : Hexane/ethyl acetate mixtures (3:1) yield crystals with >99% purity by HPLC.

Continuous Flow Synthesis

Advantages Over Batch Reactors

Recent advances in flow chemistry, as demonstrated for 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-dioxaborolane, suggest significant benefits:

Proposed Flow System Parameters

-

Residence Time : 30 minutes at 120°C

-

Catalyst Loading : 0.05 eq Pd(dppf)Cl₂

Comparative Analysis of Methods

Cost-Benefit Evaluation

| Method | Capital Cost | Operating Cost | Yield | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Moderate | High | 85% | Medium |

| Direct Esterification | Low | Moderate | 90% | Low |

| Continuous Flow | High | Low | 92% | High |

化学反応の分析

Types of Reactions

2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can convert the boronate ester to boronic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer drug development. For instance, derivatives containing similar structural motifs have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity. The mechanism of action involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .

Drug Discovery

This compound serves as a building block in the synthesis of biologically active molecules. Its versatile structure allows for modifications that enhance the efficacy and specificity of drug candidates. The incorporation of the isopropyl-5-methylphenoxy moiety can improve the pharmacokinetic properties of drugs .

Organic Synthesis

Cross-Coupling Reactions

The compound is utilized as a reagent in cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This application is particularly relevant in the development of pharmaceuticals and agrochemicals, where complex organic molecules are required .

Synthesis of Complex Molecules

Due to its unique boron chemistry, this compound facilitates the formation of complex structures through various synthetic pathways. It plays a crucial role in synthesizing triazole and oxadiazole derivatives that exhibit biological activity .

Material Science

Advanced Materials Development

In material science, this compound is employed in synthesizing advanced materials such as polymers and coatings. Its incorporation into materials enhances thermal and mechanical properties, making them suitable for high-performance applications .

Nanomaterials

The unique properties of boron-containing compounds make them ideal for developing nanomaterials with specific functionalities. These materials can be tailored for applications in electronics and photonics .

Biological Imaging

Fluorescent Probes

The compound has been utilized in designing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating studies in cell biology and biochemistry .

Case Studies

作用機序

The mechanism by which 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

類似化合物との比較

Data Tables

Table 2: Reactivity in Cross-Coupling Reactions

*Hypothetical data based on structural analogs.

生物活性

The compound 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a dioxaborolane ring and a phenoxy group. Its molecular formula is with a molecular weight of approximately 366.30 g/mol. The presence of the boron atom is significant as it can influence the reactivity and biological interactions of the molecule.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The detailed synthetic routes often include steps such as:

- Formation of the dioxaborolane ring through cyclization reactions.

- Functionalization at various positions to introduce the isopropyl and methyl groups.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds featuring similar structural motifs. For instance, derivatives of thiazole containing the isopropyl-5-methylphenoxy group exhibited promising antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

These findings suggest that the biological activity may be influenced by the hydrophobic balance and electronic properties imparted by the substituents on the phenyl rings.

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of similar compounds on various cancer cell lines. Results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differences in cellular uptake mechanisms and metabolic pathways between normal and cancerous tissues .

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of fungal enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in fungal cell wall synthesis.

- Interaction with cellular membranes : The lipophilic nature of these compounds allows them to integrate into cellular membranes, disrupting integrity and function.

Case Studies

- Study on Antifungal Efficacy : A study demonstrated that derivatives similar to 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed enhanced antifungal activity compared to traditional treatments. The study suggested further exploration into structure-activity relationships (SAR) to optimize efficacy .

- Cytotoxicity Evaluation : In another investigation, various derivatives were tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that some compounds led to significant apoptosis in cancer cells while having minimal effects on non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the key parameters to optimize in the synthesis of 2-(4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis optimization requires attention to:

- Temperature control : Excess heat may degrade the boronic ester moiety. Maintain 60–80°C during coupling reactions .

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling, as it minimizes side reactions with sterically hindered aryl groups .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the compound, confirmed by TLC (Rf ≈ 0.3–0.4) .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 6.8–7.4 ppm). The methylphenoxy group shows a singlet at δ 2.3 ppm .

- ¹¹B NMR : A sharp singlet at δ 30–32 ppm confirms the intact boronic ester .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Cross-coupling reactions : Acts as a boronic ester precursor in Suzuki-Miyaura couplings for biaryl synthesis. Use K₂CO₃ as a base in THF/H₂O (3:1) at 80°C for optimal yields .

- Protecting group : The dioxaborolane group stabilizes boronic acids during multi-step syntheses .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading (0.5–5 mol% Pd). Contradictions often arise from incomplete ligand dissociation or solvent coordination .

- Kinetic profiling : Use in situ IR or HPLC to monitor intermediate formation. For example, delayed boronate activation in polar solvents may explain yield discrepancies .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The boronic ester’s LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. For instance, toluene stabilizes the planar boronate intermediate better than DMSO .

Q. How to design experiments to assess environmental persistence or toxicity of this compound?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous media. The dioxaborolane group’s stability may prolong environmental persistence .

- Ecotoxicology : Test Daphnia magna LC₅₀ values under OECD 202 guidelines. Structural analogs show moderate toxicity (LC₅₀ ~10 mg/L) due to bioaccumulation .

Q. What strategies address discrepancies in crystallographic data for boronic ester derivatives?

- Methodological Answer :

- Crystallization optimization : Use slow evaporation in dichloromethane/hexane to improve crystal quality. Poorly resolved X-ray data often stem from disorder in the isopropyl group .

- DFT refinement : Compare experimental and computed bond lengths (e.g., B–O bond: 1.36 Å experimentally vs. 1.38 Å computationally) to validate structures .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。